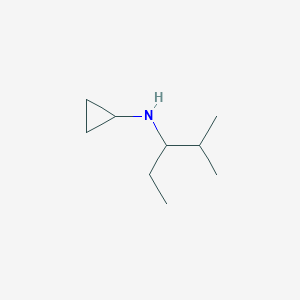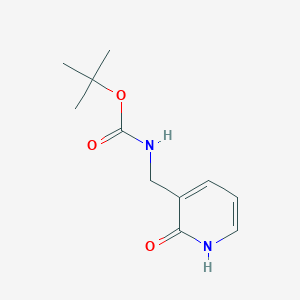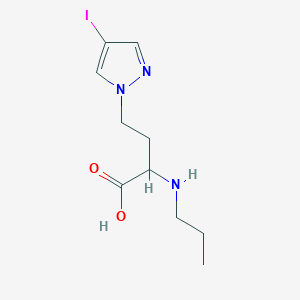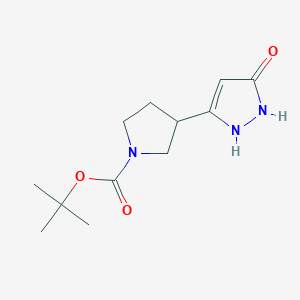![molecular formula C15H12ClF3N2O B13550758 6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide CAS No. 795295-79-3](/img/structure/B13550758.png)
6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide is a chemical compound known for its significant applications in various fields, including pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Reaction Conditions: The isocyanate is reacted with 2-(4-aminophenyl)ethylamine in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C.
Final Product Formation: The intermediate product is then treated with p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyridine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors, modulating their activity.
Pathways Involved: The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
Uniqueness: 6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide is unique due to its specific trifluoromethyl and pyridine moieties, which confer enhanced stability and biological activity compared to other similar compounds .
This comprehensive analysis highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
795295-79-3 |
|---|---|
Molekularformel |
C15H12ClF3N2O |
Molekulargewicht |
328.71 g/mol |
IUPAC-Name |
6-chloro-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12ClF3N2O/c16-13-6-3-11(9-21-13)14(22)20-8-7-10-1-4-12(5-2-10)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) |
InChI-Schlüssel |
MWVQJIHVNNJWBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F |
Löslichkeit |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)


